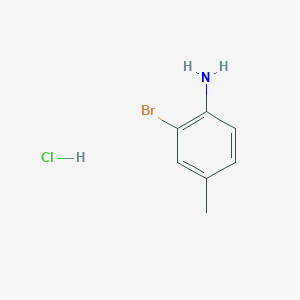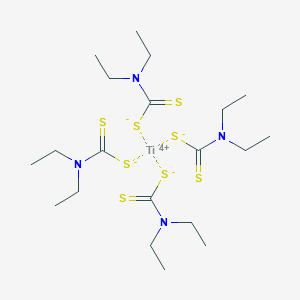
Titanium diethyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium diethyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals. This compound is particularly notable for its applications in various fields, including optoelectronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Titanium diethyldithiocarbamate can be synthesized through the reaction of titanium tetrachloride with sodium diethyldithiocarbamate in an organic solvent. The reaction typically proceeds under mild conditions, with the titanium tetrachloride being added dropwise to a solution of sodium diethyldithiocarbamate. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing the production of by-products.
化学反应分析
Types of Reactions: Titanium diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and diethyldithiocarbamate disulfide.
Reduction: Reduction reactions can lead to the formation of titanium metal and diethyldithiocarbamate.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Ligand substitution reactions typically occur in the presence of a coordinating solvent, such as tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Titanium dioxide and diethyldithiocarbamate disulfide.
Reduction: Titanium metal and diethyldithiocarbamate.
Substitution: Various titanium complexes with different ligands.
科学研究应用
Titanium diethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: The compound has been studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research has explored its use in drug delivery systems and as an anticancer agent.
Industry: this compound is used in the production of optoelectronic materials, such as colloidal nanocrystals for photovoltaic applications
作用机制
The mechanism of action of titanium diethyldithiocarbamate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, its interaction with metal ions can lead to the formation of reactive oxygen species, which can induce apoptosis in cancer cells .
相似化合物的比较
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
- Nickel diethyldithiocarbamate
Comparison: Titanium diethyldithiocarbamate is unique in its ability to form highly stable complexes with titanium, which is not commonly observed with other transition metals. This stability makes it particularly useful in applications requiring robust and durable materials. Additionally, its optoelectronic properties are superior to those of similar compounds, making it a valuable material for the development of advanced electronic devices .
属性
CAS 编号 |
12367-51-0 |
|---|---|
分子式 |
C20H40N4S8Ti |
分子量 |
641.0 g/mol |
IUPAC 名称 |
N,N-diethylcarbamodithioate;titanium(4+) |
InChI |
InChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 |
InChI 键 |
LFQXBAMBISRCSO-UHFFFAOYSA-J |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |
规范 SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |
同义词 |
TITANIUM DIETHYLDITHIOCARBAMATE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



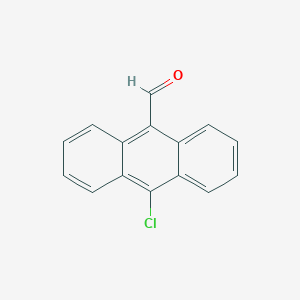


![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

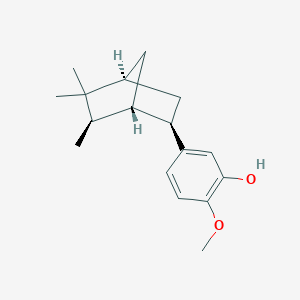
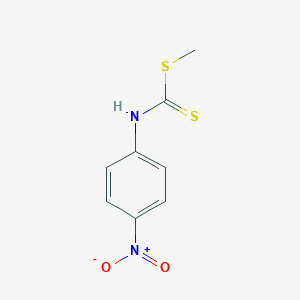
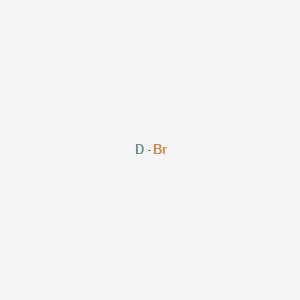

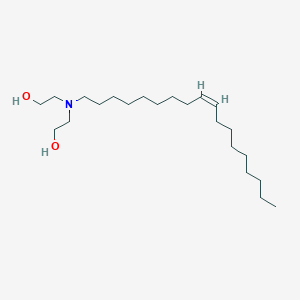
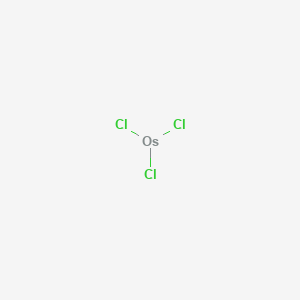
![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
